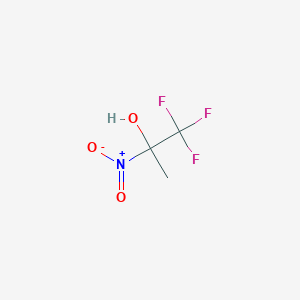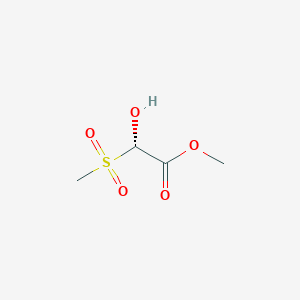
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole, also known as 4-Methyl-2-trifluoro-2-chloropropen-1-yl-1,3-benzodioxole, is an important compound in the field of organic chemistry. It is a versatile building block for the synthesis of many different compounds, which makes it a useful tool for researchers. This compound has been widely studied and is used in many different scientific applications, including drug development and medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole involves the reaction of 4-methyl-1,3-benzodioxole with 3,3,3-trifluoro-2-chloroacrolein in the presence of a base.
Starting Materials
4-methyl-1,3-benzodioxole, 3,3,3-trifluoro-2-chloroacrolein, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-methyl-1,3-benzodioxole in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for 10-15 minutes, Step 3: Add 3,3,3-trifluoro-2-chloroacrolein to the solution and stir for 2-3 hours at room temperature, Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane), Step 5: Purify the product by recrystallization or column chromatography
Scientific Research Applications
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is a versatile compound that has a wide range of scientific applications. It is used in medicinal chemistry as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungals, and antibiotics. It is also used in organic synthesis as a starting material for the synthesis of other compounds, such as coumarins and chromenes. In addition, 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of novel organic materials, such as polymers and nanomaterials.
Mechanism Of Action
The mechanism of action of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is not well understood. However, it is believed that the compound acts as an electron donor, which can interact with a variety of electron acceptors, such as enzymes and proteins. This interaction can lead to a variety of biochemical and physiological effects, depending on the target molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole depend on the target molecule. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation. It has also been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.
Advantages And Limitations For Lab Experiments
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is a useful compound for laboratory experiments due to its versatility. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole. One potential direction is the development of new pharmaceuticals based on the compound. Another potential direction is the development of new materials based on the compound, such as polymers and nanomaterials. Additionally, further research could be done to explore the biochemical and physiological effects of the compound on a variety of target molecules. Finally, further research could be done to explore the potential for using the compound in other applications, such as catalysis and organic synthesis.
properties
IUPAC Name |
(2Z)-2-(1-chloro-2,2,2-trifluoroethylidene)-4-methyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c1-5-3-2-4-6-7(5)16-9(15-6)8(11)10(12,13)14/h2-4H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBOBQFTQMPGRQ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=C(C(F)(F)F)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O/C(=C(\C(F)(F)F)/Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)



![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)



